Sec-butyl acetate

Description

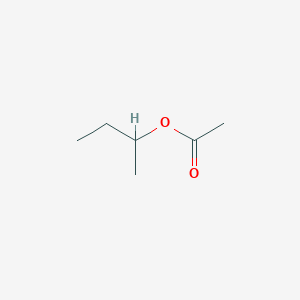

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKVNWZUADLDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047612 | |

| Record name | Butan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8% | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetic acid up to 0.2% | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

105-46-4 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVH2QII6CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, sec-butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF709C20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F | |

| Record name | SEC-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/33 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of sec-butyl acetate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this chemical compound.

Chemical Structure and Isomerism

This compound, systematically named butan-2-yl acetate, is an organic compound with the chemical formula C₆H₁₂O₂. It is the ester formed from the reaction of acetic acid and sec-butanol. The structure features a carbonyl group with an attached methyl group and an oxygen atom bonded to a secondary butyl group.

This compound is one of four isomers of butyl acetate. The isomers differ in the branching of the butyl group attached to the acetate moiety. The four isomers are:

-

n-butyl acetate: A straight-chain isomer.

-

isobutyl acetate: A branched-chain isomer where the butyl group is branched at the second carbon.

-

This compound: A branched-chain isomer where the acetate group is attached to the second carbon of the butane chain.

-

tert-butyl acetate: A highly branched isomer where the acetate group is attached to a tertiary carbon.

The structural differences among these isomers lead to variations in their physical and chemical properties.

Caption: Structural isomers of butyl acetate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [6][7][8] |

| Odor | Fruity, pleasant | [6][7][8] |

| Boiling Point | 112 °C (234 °F) at 760 mmHg | [4][6][9] |

| Melting Point | -99 °C (-146 °F) | [7][9][10] |

| Density | 0.872 g/mL at 25 °C | [9] |

| Vapor Pressure | 10 mmHg at 20 °C | [6][7] |

| Vapor Density | 4.0 (vs air) | [9][11] |

| Solubility in Water | 0.8 g/100 mL | [4][7] |

| Refractive Index (n20/D) | 1.389 | [9][11] |

Safety and Flammability Properties

| Property | Value | Reference |

| Flash Point | 17 °C (62 °F) | [4][7] |

| Lower Explosive Limit (LEL) | 1.7 % | [4] |

| Upper Explosive Limit (UEL) | 9.8 % | [4] |

| Autoignition Temperature | Not available | |

| CAS Number | 105-46-4 | [1][2][5] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical and spectroscopic properties of this compound.

Synthesis of this compound (Fischer-Speier Esterification)

Objective: To synthesize this compound from sec-butanol and glacial acetic acid using an acid catalyst.

Materials:

-

sec-Butanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of sec-butanol and 1.2 molar equivalents of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's mass) to the mixture while swirling.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (to remove excess acid and alcohol)

-

5% Sodium bicarbonate solution (to neutralize the remaining acid catalyst, watch for effervescence)

-

Saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 112 °C.

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

Objective: To determine the boiling point of this compound.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating source

-

Boiling chips

Procedure:

-

Place a sample of this compound (approximately 20-30 mL) into the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Heat the flask gently to bring the liquid to a boil.

-

Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point. The atmospheric pressure should also be recorded.

As this compound is a liquid at room temperature, its melting point is determined using a cryostat.

Objective: To determine the melting point of this compound.

Apparatus:

-

Capillary tube

-

Melting point apparatus with a cooling function (cryostat)

-

Dry, powdered sample (frozen)

Procedure:

-

Freeze a small sample of this compound.

-

Quickly crush the frozen sample into a fine powder.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath set to a constant temperature (e.g., 25 °C)

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Place the pycnometer with the sample in the constant temperature water bath to reach thermal equilibrium.

-

Adjust the volume of the this compound to the calibration mark, dry the outside, and weigh it (m₃).

-

The density of this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Spectroscopic Analysis

Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural elucidation.

Instrumentation and Parameters:

-

Spectrometer: 300 MHz or higher NMR spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

Expected Chemical Shifts (δ) and Splitting Patterns:

-

~0.9 ppm (triplet): -CH₂CH₃

-

~1.2 ppm (doublet): -OCH(CH₃ )CH₂-

-

~1.5 ppm (multiplet): -CH₂CH₃

-

~2.0 ppm (singlet): CH₃ COO-

-

~4.8 ppm (sextet): -OCH (CH₃)CH₂-

Objective: To obtain the infrared (IR) spectrum of this compound to identify its functional groups.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Sample Preparation: A thin film of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Scan Range: 4000 - 400 cm⁻¹

Expected Characteristic Absorption Bands:

-

~2975-2850 cm⁻¹: C-H stretching (alkane)

-

~1740 cm⁻¹: C=O stretching (ester)

-

~1240 cm⁻¹: C-O stretching (ester)

-

~1030 cm⁻¹: C-O stretching (ester)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and structure.

Instrumentation and Parameters:

-

Spectrometer: Mass spectrometer with Electron Ionization (EI) source

-

Ionization Energy: 70 eV

-

Inlet System: Gas chromatography (GC-MS) or direct injection probe.

Expected Major Fragments (m/z):

-

116: Molecular ion [M]⁺

-

101: [M - CH₃]⁺

-

87: [M - C₂H₅]⁺

-

73: [CH₃COOCH(CH₃)]⁺

-

43: [CH₃CO]⁺ (base peak)

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to this compound. The tabulated data offers a quick reference for its physical and safety properties, while the detailed experimental methodologies provide a framework for its synthesis and characterization in a laboratory setting. The inclusion of structural diagrams and experimental workflows aims to enhance the understanding of this important industrial solvent and chemical intermediate for researchers and professionals in the field.

References

- 1. infinitalab.com [infinitalab.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. store.astm.org [store.astm.org]

- 5. hmdb.ca [hmdb.ca]

- 6. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059) [np-mrd.org]

- 7. DL-sec-Butyl acetate(105-46-4) IR Spectrum [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C6H12O2 | CID 7758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

sec-Butyl Acetate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butyl acetate (IUPAC name: butan-2-yl acetate; CAS No: 105-46-4) is a colorless, flammable liquid with a characteristic fruity odor.[1][2] As a versatile organic solvent, it holds significant importance across various industrial and research applications. This guide provides a detailed overview of its chemical and physical properties, synthesis methodologies, key applications with a focus on the pharmaceutical sector, and its metabolic pathway.

Chemical and Physical Properties

This compound is one of four isomers of butyl acetate, which also include n-butyl acetate, isobutyl acetate, and tert-butyl acetate.[3] Its properties make it a valuable solvent in numerous formulations. The key physicochemical data are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | butan-2-yl acetate |

| CAS Number | 105-46-4 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Synonyms | Acetic acid, 1-methylpropyl ester; 2-Butyl acetate; Acetic acid, sec-butyl ester; sec-Butyl ethanoate |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid with a fruity odor |

| Boiling Point | 111-112 °C |

| Melting Point | -99 °C |

| Density | 0.872 g/mL at 25 °C |

| Vapor Pressure | 10 mmHg at 20 °C |

| Flash Point | 16 °C (60.8 °F) |

| Solubility in Water | 0.8 g/100 mL at 20 °C |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other common organic solvents |

| Refractive Index (n20/D) | 1.389 |

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

-

Fischer Esterification of sec-Butanol and Acetic Acid: This is a classic method involving the acid-catalyzed reaction between sec-butanol and acetic acid. The reaction is reversible and requires a catalyst, typically a strong acid like sulfuric acid, and often the removal of water to drive the equilibrium towards the product.[4]

-

Addition of Acetic Acid to n-Butene: A more modern and cost-effective industrial method involves the direct addition of acetic acid to n-butene in the presence of an acidic catalyst.[5][6] This process often utilizes a fixed-bed reactor with a strong acidic cation exchange resin as the catalyst.[5][6]

Experimental Protocols

1. Illustrative Laboratory Synthesis via Fischer Esterification:

While a specific detailed protocol for this compound was not available, the following is a representative procedure adapted from the well-established synthesis of its isomer, n-butyl acetate. This protocol illustrates the key steps in a Fischer esterification.

-

Materials:

-

sec-Butanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Diethyl ether (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sec-butanol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by fractional distillation.

-

2. Industrial Synthesis via n-Butene Addition (Conceptual Workflow):

This process is typically carried out in a continuous flow system.

-

Reactants and Catalyst:

-

n-Butene

-

Acetic Acid

-

Strong acidic cation exchange resin (catalyst)

-

-

General Conditions:

-

Temperature: 80-200 °C

-

Pressure: 1.0-6.0 MPa

-

Reactor: Fixed-bed reactor

-

-

Workflow:

-

A feed stream of n-butene and acetic acid is passed through a fixed-bed reactor containing the acidic resin catalyst.

-

The reaction mixture exiting the reactor contains this compound, unreacted starting materials, and potential byproducts.

-

The product stream is then subjected to a series of purification steps, typically involving distillation, to separate the this compound from the other components. Unreacted starting materials are often recycled back into the reactor.

-

Caption: Industrial synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile solvent with numerous applications. For researchers and professionals in drug development, its most relevant uses are as a solvent for organic synthesis and as an extraction solvent in the purification of natural products and pharmaceuticals.

-

Organic Synthesis: It serves as a reaction medium for various chemical transformations.

-

Extraction Solvent: Due to its favorable solubility characteristics and moderate volatility, this compound is employed as an extraction solvent in the pharmaceutical industry.[7] A notable application is in the manufacturing and purification of antibiotics, such as penicillin, where it is used to extract the active compound from the fermentation broth.[1] It is also used in the production of hormones and vitamins.[7]

-

Formulations: Its moderate evaporation rate and good skin permeability have led to its use as a component to promote drug absorption in some topical formulations.[7]

-

Replacement for Other Solvents: It is often considered a less toxic alternative to solvents like toluene and xylene.[8]

Metabolism and Toxicology

Understanding the metabolic fate of solvents is crucial in drug development and toxicology.

Metabolic Pathway:

Upon absorption, this compound is rapidly hydrolyzed by esterases in the body into sec-butanol and acetic acid.[1] Acetic acid enters the central metabolic pathways. sec-Butanol is further metabolized, primarily in the liver, to methyl ethyl ketone (MEK), which is then excreted.[1]

References

- 1. dir.ca.gov [dir.ca.gov]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. amherst.edu [amherst.edu]

- 5. CN103787878A - Method for preparing this compound from acetic acid and n-butene - Google Patents [patents.google.com]

- 6. CN103342641B - Method for synthesizing this compound from butene and acetic acid - Google Patents [patents.google.com]

- 7. The Top Ten Uses of this compound [slchemtech.com]

- 8. barbarajenningsresume.weebly.com [barbarajenningsresume.weebly.com]

Spectroscopic Analysis of Sec-Butyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl acetate (C₆H₁₂O₂), a common solvent used in the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for compound identification, quality control, and analytical method development.

Molecular Structure

This compound, systematically named butan-2-yl acetate, is an organic ester with the following chemical structure:

CH₃-C(=O)-O-CH(CH₃)-CH₂-CH₃

This structure consists of an acetyl group bonded to a sec-butyl group through an ester linkage. The molecule is chiral, with the stereocenter located at the secondary carbon of the butyl group.

Spectroscopic Data Summary

The empirical formula of this compound is C₆H₁₂O₂, and its molecular weight is approximately 116.16 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.83 | Sextet | 6.8 | 1H | -O-CH (CH₃)- |

| 2.05 | Singlet | - | 3H | CH₃ -C(=O)- |

| 1.63-1.59 | Multiplet | - | 2H | -CH₂-CH₃ |

| 1.21 | Doublet | 6.8 | 3H | -CH(CH₃ )- |

| 0.89 | Triplet | 6.8 | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 171.0 | C =O |

| 72.3 | -O-C H(CH₃)- |

| 28.8 | -C H₂(CH₃)- |

| 21.3 | C H₃-C(=O)- |

| 19.7 | -CH(C H₃)- |

| 9.8 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Principal IR Absorption Bands for this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2942, 2880 | Strong | C-H (sp³) Stretching |

| 1734 | Strong | C=O (Ester) Stretching |

| 1372 | Medium | C-H Bending (Methyl) |

| 1239 | Strong | C-O (Ester) Stretching |

| 1030, 1027 | Medium | C-O Stretching |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Major Mass-to-Charge (m/z) Ratios from EI-MS of this compound [1][3]

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 116 | ~51% | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 57 | ~49% | [C₄H₉]⁺ (sec-Butyl cation) |

| 43 | Base Peak (100%) | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Accurately weigh approximately 5-25 mg of the liquid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.

-

Homogenization : Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtration and Transfer : To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube. The final liquid column in the tube should be approximately 4-5 cm high.

-

Data Acquisition :

-

Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner.

-

Place the tube into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

-

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Instrument Preparation : Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. If using salt plates, they should be handled by the edges to avoid moisture contamination.

-

Background Scan : Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

-

Sample Application :

-

For ATR-FTIR : Place one to two drops of neat (undiluted) this compound directly onto the center of the ATR crystal.

-

For Salt Plates : Place one to two drops of the neat liquid sample onto the face of one salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

-

-

Sample Holder : Mount the "sandwich" of salt plates into the spectrometer's sample holder.

-

Data Acquisition : Place the sample holder into the instrument's sample beam path and acquire the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Cleaning : After analysis, thoroughly clean the ATR crystal or salt plates with a suitable dry solvent (e.g., dry acetone or isopropanol) and a soft, lint-free tissue.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation : Prepare a dilute solution of this compound. A typical concentration is in the range of 10-100 micrograms per mL.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

-

Instrument Tuning and Calibration : Tune and calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration compound to ensure accurate mass assignment and resolution.

-

Sample Introduction : Introduce the sample into the ion source. For a volatile liquid like this compound, this can be done via direct infusion using a syringe pump or through a gas chromatography (GC) inlet.

-

Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) in the ion source, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus the m/z ratio.

Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for analysis.

Caption: Relationship between spectroscopic techniques and derived structural information.

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

References

Navigating the Medium: A Technical Guide to the Solubility and Stability of Sec-Butyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sec-butyl acetate in a range of organic solvents. This information is critical for professionals in drug development and various scientific fields where this compound is utilized as a solvent, intermediate, or component in formulations. Understanding its behavior in different chemical environments is paramount for ensuring product efficacy, safety, and shelf-life.

Solubility of this compound

This compound, a colorless liquid with a characteristic fruity odor, is widely recognized for its versatile solvent properties. Its solubility is dictated by the principle of "like dissolves like," exhibiting high miscibility with most common organic solvents while having limited solubility in water.

Qualitative Solubility Overview

This compound is readily soluble in a variety of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. Qualitative assessments consistently report it as being "soluble" or "miscible" with solvents such as ethanol, diethyl ether, and acetone. It is also known to be soluble in ethyl acetate, benzene, and hexane[1]. Conversely, its solubility in polar protic solvents like water is limited, with reported values around 0.5 to 0.8 grams per 100 mL at room temperature[1][2].

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | 0.8 g/100 mL | [2] |

| Water | 20 | 6200 mg/L | [3] |

| Water | Room Temperature | ~0.5 g/100 mL | [1] |

| Carbon Tetrachloride | Not Specified | Slightly soluble | [3] |

| Ethanol | Not Specified | Soluble, Miscible | [3][4] |

| Diethyl Ether | Not Specified | Soluble, Miscible | [3][4] |

| Acetone | Not Specified | Soluble | |

| Benzene | Not Specified | Soluble | [1] |

| Hexane | Not Specified | Soluble | [1] |

| Ethyl Acetate | Not Specified | Soluble | [1] |

Stability of this compound

The stability of this compound is a critical consideration in its application, particularly in pharmaceutical formulations and long-term chemical processes. It is generally considered stable under normal storage conditions; however, it is susceptible to degradation through several pathways, primarily hydrolysis.

Hydrolysis

As an ester, this compound can undergo hydrolysis to yield sec-butanol and acetic acid. This reaction can be catalyzed by both acids and bases[2]. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and sec-butanol. The rate constant for the base-catalyzed hydrolysis of this compound has been estimated, corresponding to half-lives of 3.5 years at pH 7 and 128 days at pH 8[3].

-

Enzymatic Hydrolysis: Esterases can also catalyze the hydrolysis of this compound. The rate of enzymatic hydrolysis is influenced by steric factors, with this compound hydrolyzing at a slightly slower rate than n-butyl acetate and isobutyl acetate, but faster than tert-butyl acetate[1].

Thermal Decomposition

When heated to decomposition, this compound emits acrid smoke and irritating fumes[3]. However, specific data on its thermal degradation kinetics and pathways in various organic solvents are not extensively documented in the available literature.

Reactivity with Other Chemicals

This compound is known to react with strong oxidizing agents, which can pose a fire and explosion hazard[4][5]. It is generally incompatible with strong acids and strong bases due to the promotion of hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the solubility and stability of this compound in organic solvents.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of the System: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask with a tightly sealed cap.

-

Equilibration: Place the flask in a constant temperature water bath or incubator and agitate it for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved this compound.

-

Sample Withdrawal and Preparation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a period to allow for the separation of the solid and liquid phases. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Analysis: Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with standard solutions of this compound in the same solvent should be used for accurate quantification.

-

Calculation: Calculate the solubility from the determined concentration, expressing the result in the desired units (e.g., g/100 mL, molality, or mole fraction).

Determination of Stability: Hydrolysis Study

This protocol outlines a general procedure for studying the hydrolysis of this compound in an organic solvent containing a controlled amount of water and an acid or base catalyst.

Methodology:

-

Reaction Setup: In a series of sealed reaction vessels, prepare solutions of this compound in the chosen organic solvent with a known concentration of water and the acid or base catalyst. A control sample without the catalyst should also be prepared.

-

Incubation: Place the reaction vessels in a constant temperature bath.

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be achieved by neutralization (e.g., adding a weak base to an acid-catalyzed reaction or a weak acid to a base-catalyzed reaction) and/or rapid cooling.

-

Analysis: Analyze the quenched samples to determine the concentration of remaining this compound and/or the formation of the degradation products (sec-butanol and acetic acid). Gas chromatography (GC) is a suitable technique for this analysis.

-

Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the order of the reaction and calculate the rate constant (k) for the degradation under the specified conditions. By conducting the experiment at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be determined using the Arrhenius equation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While it is evident that this compound is a versatile solvent with good general stability, the precise quantitative data for its solubility and degradation kinetics in a broad array of organic systems remains an area for further investigation. The experimental protocols outlined here offer a starting point for researchers and drug development professionals to generate the specific data required for their applications, ensuring the robust and reliable use of this compound in their work.

References

sec-butyl acetate synthesis and reaction mechanism

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of sec-Butyl Acetate

Introduction

This compound (CAS No: 105-46-4) is a colorless, flammable liquid characterized by a pleasant, fruity odor.[1][2] It is an important organic solvent and chemical intermediate with extensive applications across various industries.[3] Its utility is prominent in the production of coatings, lacquers, inks, adhesives, and fragrances.[1][2][3] Furthermore, it serves as an extractant in the manufacturing of pharmaceuticals like antibiotics and hormones.[3] Due to its favorable solvent properties and lower toxicity profile, it is often considered a substitute for solvents such as toluene, xylene, and methyl isobutyl ketone (MIBK).[3]

Historically, this compound was primarily synthesized through the esterification of sec-butanol with acetic anhydride, a method first published in 1946.[4] However, modern production has evolved to more cost-effective methods, particularly for industrial-scale manufacturing. This guide provides a detailed overview of the primary synthesis routes, reaction mechanisms, and experimental considerations for producing this compound.

Synthesis Methods

There are two principal methods for the synthesis of this compound, differing in their choice of reactants and economic viability.

Fischer Esterification of sec-Butanol and Acetic Acid

The most traditional and common laboratory-scale synthesis is the Fischer esterification of sec-butanol with acetic acid.[1] This is a reversible reaction that requires an acid catalyst to achieve a reasonable reaction rate.[1][5]

The overall reaction is as follows: CH₃COOH + CH₃CH(OH)CH₂CH₃ ⇌ CH₃COOCH(CH₃)CH₂CH₃ + H₂O (Acetic Acid + sec-Butanol ⇌ this compound + Water)

Commonly used catalysts are strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][6] To drive the equilibrium toward the product side, one of the reactants is typically used in excess, or the water formed during the reaction is continuously removed, in accordance with Le Chatelier's principle.[5]

Direct Addition of n-Butene and Acetic Acid

On an industrial scale, the direct addition reaction of n-butene with acetic acid has become the preferred method due to its significantly lower production cost.[6][7] This process utilizes readily available and cheaper feedstocks from petroleum refining.[6][8]

The reaction is: CH₃CH=CHCH₃ + CH₃COOH → CH₃COOCH(CH₃)CH₂CH₃ (2-Butene + Acetic Acid → this compound)

This process employs a solid acid catalyst, such as a strong acid cation exchange resin or a supported heteropolyacid.[6][7][8][9] The use of solid catalysts simplifies catalyst separation, reduces equipment corrosion associated with mineral acids, and minimizes waste production.[7]

Reaction Mechanism: Fischer Esterification

The Fischer esterification of sec-butanol and acetic acid proceeds through a multi-step nucleophilic acyl substitution mechanism, catalyzed by a strong acid (H⁺).

-